5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H4N4O3 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-8-3-9-2-4/h1-3H,(H,12,13) |
InChI Key |
CLDREQMXGHUOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
The synthesis typically proceeds via the following steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of amidoxime intermediate | React pyrimidine-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1), reflux | Base such as triethylamine may be added to facilitate reaction |
| 2 | Cyclization to 1,2,4-oxadiazole ring | Treat amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C | Promotes dehydration and ring closure |
| 3 | Hydrolysis of ester or nitrile to carboxylic acid | Basic hydrolysis using NaOH at 60°C | Yields the carboxylic acid functional group |
| 4 | Purification | Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) | Ensures high purity |
Reaction Mechanism Insights
- The amidoxime intermediate reacts with activated carboxylic acid derivatives or their equivalents to form an O-acylamidoxime.
- Subsequent cyclodehydration leads to ring closure forming the 1,2,4-oxadiazole core.
- The pyrimidin-5-yl substituent remains intact throughout, contributing to the compound’s biological activity.
Yield and Purification
- Yields typically range from moderate to high (60–90%) depending on reaction conditions and purity of starting materials.
- Purification challenges arise due to the polarity of the carboxylic acid group and heterocyclic nitrogen atoms, often addressed by careful solvent selection and chromatographic techniques.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride (Tiemann-Krüger) | Amidoxime, acyl chloride | Pyridine or TBAF catalyst | Room temp to reflux | 50–70 | Simple, well-established | Two product formation, purification issues |
| Amidoxime + Activated Ester (EDC, DCC, CDI) | Amidoxime, methyl/ethyl ester | Coupling reagents | Mild heating | 60–85 | Good yields, mild conditions | Ester group limitations |
| One-pot amidoxime + Carboxylic acid (Vilsmeier reagent activation) | Amidoxime, carboxylic acid | Vilsmeier reagent | Room temp to mild heat | 61–93 | One-pot, high yield, simple purification | Reagent availability |
| Tandem nitroalkene + arene + nitrile (TfOH catalysis) | Nitroalkenes, arenes, nitriles | Triflic acid (TfOH) | 10 min, room temp | ~90 | Very fast, high yield | Requires superacid-resistant substrates |
| Continuous flow synthesis | Arylnitriles, aroyl chlorides | Hydroxylamine, base | 150–200°C, pressurized | 40–63 | Scalable, automated | Equipment intensive |
Research Findings and Notes
- The amidoxime approach remains the most versatile and widely used method for synthesizing 1,2,4-oxadiazole derivatives including pyrimidinyl-substituted analogs.
- One-pot methods reduce reaction steps and improve overall efficiency, making them attractive for scale-up.
- The use of trifluoroacetic anhydride for cyclization is effective in maintaining the integrity of sensitive substituents like pyrimidine.
- Continuous flow techniques offer promising scalability and reproducibility but require specialized equipment.
- Reaction conditions must be optimized to balance yield, purity, and cost-effectiveness, especially when targeting pharmaceutical-grade compounds.
Chemical Reactions Analysis
Esterification and Saponification
The carboxylic acid group undergoes esterification to form derivatives like ethyl 3-(pyrimidin-5-yl)-1,2,4-oxadiazole-5-carboxylate (PubChem CID: 66524409) . Saponification reverses this process, regenerating the carboxylic acid.
Table 1: Esterification Conditions and Yields
| Reagent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ethanol + H₂SO₄ | Ethanol | H₂SO₄ | Reflux | 85% | |
| Ethyl chloroformate | DCM | TEA | 0–25°C | 78% |
Saponification of the ethyl ester derivative using NaOH in aqueous THF proceeds quantitatively at 80°C .
Amide Formation
The carboxylic acid reacts with amines via coupling agents to form bioactive amides, critical for drug conjugates.
Table 2: Amide Coupling Reactions
| Amine | Coupling Agent | Solvent | Reaction Time | Yield | Application | Source |
|---|---|---|---|---|---|---|
| 5-Fluorocytosine | EDC/HOAt | DMF | 24 h | 66% | Anticancer agents | |
| Pyridoxal-5′-phosphate | None | DMF | 5 h | 72% | Schiff base ligands |
EDC-mediated coupling with 5-fluorocytosine under microwave irradiation (70°C, 2 h) improves yields to >90% .
Cyclization and Ring Functionalization
The oxadiazole ring participates in cyclization reactions to form fused heterocycles.
Key Reactions:
-
Intramolecular cyclization of O-acylamidoximes at 100°C with triethylamine yields substituted oxadiazoles .
-
Oxidative cyclization using N-bromosuccinimide (NBS) and DBU at room temperature forms imine intermediates, leading to trisubstituted oxadiazoles .
Table 3: Cyclization Reaction Parameters
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| O-Acylamidoxime | TEA | 100°C, 3 h | 3,5-Disubstituted oxadiazole | 82% | |
| Amidoxime | NBS/DBU | RT, 5 h | Trisubstituted oxadiazole | 84% |
Halogenation and Electrophilic Substitution
Electrophilic substitution on the pyrimidine ring is facilitated by electron-withdrawing oxadiazole groups.
Example:
-
Bromination at the pyrimidine C4 position using PIDA in DMF introduces bromine, enabling further cross-coupling reactions .
Schiff Base Formation
The oxadiazole nitrogen reacts with aldehydes (e.g., pyridoxal-5′-phosphate) to form Schiff bases, enhancing metal-binding properties .
Conditions:
-
Reflux in ethanol, 3 h
-
Yields: 70–75%
Biological Activity-Driven Functionalization
Derivatives of this compound exhibit enhanced bioactivity through targeted modifications:
Table 4: Bioactive Derivatives and Modifications
| Derivative | Modification | Biological Activity (IC₅₀) | Target | Source |
|---|---|---|---|---|
| GPBAR1 agonist | Urea-functionalized | 0.19 μM (HCT-116) | Metabolic disorders | |
| Anticancer agent | Thiophene substitution | 4.5 μM (WiDr) | Colon cancer |
Environmental and Synthetic Optimization
Recent advances emphasize green chemistry:
Scientific Research Applications
Anticancer Activity
Recent studies have identified derivatives of 1,2,4-oxadiazoles, including 5-(pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, as potential anticancer agents. For instance, compounds containing this scaffold have been evaluated against various cancer cell lines such as A549 (lung), HeLa (cervical), and WiDr (colon) cells. The introduction of electron-withdrawing groups has been shown to enhance their antiproliferative potency significantly .
GPBAR1 Agonism
The compound has been explored for its activity as a G-protein bile acid receptor 1 (GPBAR1) agonist. Research indicates that derivatives can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases like type 2 diabetes and obesity. The design of non-steroidal GPBAR1 ligands utilizing the oxadiazole structure has shown promise in preclinical evaluations .
Antimicrobial Properties
In addition to anticancer properties, some derivatives exhibit antimicrobial activity. The oxadiazole ring system has been associated with increased efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Study 1: Anticancer Evaluation
A study evaluated several derivatives of this compound against human cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency. For example:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
These findings suggest that further modifications could yield even more potent anticancer agents .
Case Study 2: GPBAR1 Agonist Development
Research focused on synthesizing new derivatives aimed at activating GPBAR1 showed that specific structural modifications led to significant increases in receptor selectivity and activation. The binding affinity studies provided insights into the interaction between the oxadiazole scaffold and the receptor's active site .
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Structural and Electronic Differences
- Pyrimidine vs. This may improve binding affinity in enzyme inhibition .
- The methyl group in 5-methyl-1,2,4-oxadiazole-3-carboxylic acid simplifies the structure, favoring synthetic accessibility but reducing functional complexity .
Key Research Findings
Synthetic Advancements : The three-component cycloaddition method for the target compound achieves yields of 80–100% under mild conditions, outperforming older routes .
Biological Relevance : Pyrimidine-linked oxadiazoles demonstrate dual activity against bacterial enzymes (DNA gyrase) and plant ACCase, highlighting their versatility .
Structural Optimization : Substituents like bromine or chlorophenyl groups improve molecular weight and lipophilicity but may compromise solubility, necessitating further SAR studies .
Biological Activity
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1593458-91-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.13 g/mol. Its structure features a pyrimidine ring fused with an oxadiazole moiety, contributing to its unique bioactivity profile.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown inhibitory effects against various bacterial strains. Specifically, 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 10 |
| 3 | C. albicans | 20 |
Anti-Cancer Activity
The anti-cancer potential of oxadiazole derivatives has been extensively studied. Several compounds have demonstrated cytotoxic effects against a range of cancer cell lines. For example, derivatives with the oxadiazole structure have shown IC50 values in the low micromolar range against various human cancer cell lines, including colon and breast cancer .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| A | HeLa (cervical cancer) | 150 |
| B | MCF7 (breast cancer) | 200 |
| C | A549 (lung cancer) | 180 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Notably, it has been reported to inhibit key enzymes involved in cellular processes:
- Carbonic Anhydrases (CA) : Some derivatives exhibit selective inhibition of human carbonic anhydrases (hCA), which are implicated in various physiological and pathological processes .
- Histone Deacetylases (HDAC) : Certain oxadiazole derivatives have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .
Case Studies
Several case studies highlight the effectiveness of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study tested a series of oxadiazole compounds against multiple bacterial strains and demonstrated that those with pyrimidine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Cancer Cell Line Evaluation : In vitro assays conducted on various cancer cell lines revealed that specific modifications to the oxadiazole ring significantly increased cytotoxicity and selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can its purity be validated?
- Methodology : The synthesis typically involves coupling pyrimidine-5-boronic acid derivatives with pre-functionalized 1,2,4-oxadiazole intermediates. For example, describes a parallel solution-phase approach for pyrimidine-carboxylic acid derivatives using multi-step transformations, including cyclization and amidation. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of byproducts .
- Characterization : NMR (¹H/¹³C) is critical for structural confirmation, particularly to verify the oxadiazole ring (δ 8.5–9.0 ppm for pyrimidine protons) and carboxylic acid moiety (δ ~12–13 ppm). IR spectroscopy can confirm the C=O stretch (~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Activity Profiling : Start with in vitro antimicrobial assays (e.g., MIC against E. coli and S. aureus) and cytotoxicity testing (MTT assay on HEK-293 or HeLa cells) . highlights similar oxadiazole derivatives tested for antifungal activity using agar diffusion methods.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates, as oxadiazole moieties often interact with catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
- Mechanistic Insights : The 1,2,4-oxadiazole ring is typically formed via cyclodehydration of amidoxime precursors. suggests using N-methylpyrrolidone (NMP) as a solvent at 100–120°C, with catalytic acetic acid to accelerate cyclization. Microwave-assisted synthesis (30 min, 150 W) can enhance yields by 15–20% compared to conventional heating .
- Byproduct Analysis : TLC monitoring (silica gel, ethyl acetate/hexane 3:7) and GC-MS can identify intermediates like uncyclized amidoximes. Adjust stoichiometry of coupling agents (e.g., EDCI/HOBt) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
